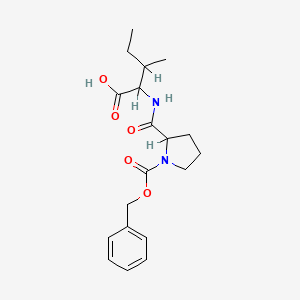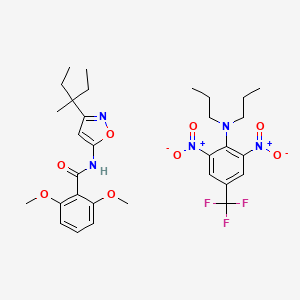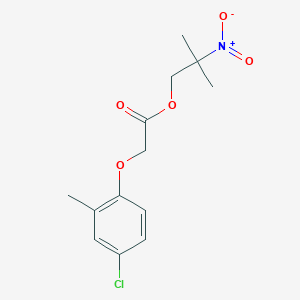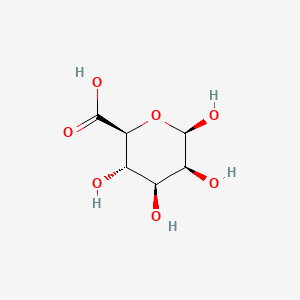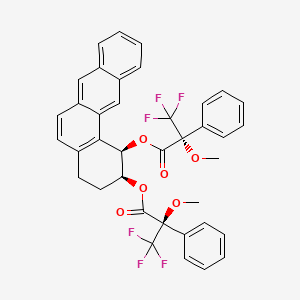![molecular formula C22H24N2O5S B15194770 2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid CAS No. 7400-46-6](/img/structure/B15194770.png)
2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 30841 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its interactions and effects in different chemical and biological contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 30841 involves multiple steps, typically starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Step 1: Initial preparation of precursor molecules through standard organic synthesis techniques.
Step 2: Formation of the core structure of NSC 30841 using reagents such as dimethyl sulfoxide (DMSO) and other organic solvents.
Step 3: Purification and isolation of NSC 30841 through techniques like crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of NSC 30841 is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The process involves:
Large-scale synthesis: Utilizing industrial-grade reagents and solvents.
Quality control: Implementing rigorous testing protocols to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
NSC 30841 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield different products.
Substitution: Participates in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like ethanol, methanol, and acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler, more reduced forms of the compound.
Aplicaciones Científicas De Investigación
NSC 30841 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of NSC 30841 involves its interaction with specific molecular targets and pathways. It is known to:
Bind to enzymes: Inhibit or activate enzymatic activity depending on the context.
Affect cellular pathways: Modulate signaling pathways that are crucial for cell function and survival.
Induce biochemical changes: Lead to alterations in cellular metabolism and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Uniqueness
NSC 30841 stands out due to its unique chemical structure and specific interactions with biological targets. Unlike some similar compounds, it exhibits distinct biochemical properties that make it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
7400-46-6 |
|---|---|
Fórmula molecular |
C22H24N2O5S |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
2-[1-[(2,2-diphenylacetyl)amino]-2-ethoxy-2-oxoethyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C22H24N2O5S/c1-2-29-22(28)18(20-23-16(13-30-20)21(26)27)24-19(25)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-18,20,23H,2,13H2,1H3,(H,24,25)(H,26,27) |
Clave InChI |
XLRLBFNBLXQLPR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1NC(CS1)C(=O)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide](/img/structure/B15194687.png)

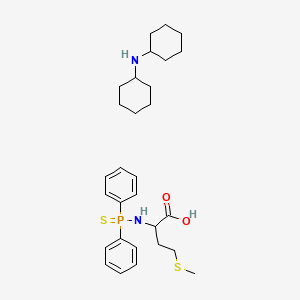

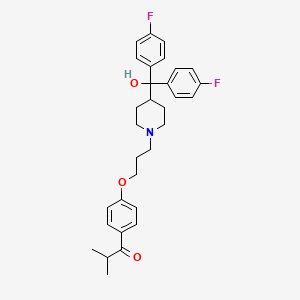

![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)
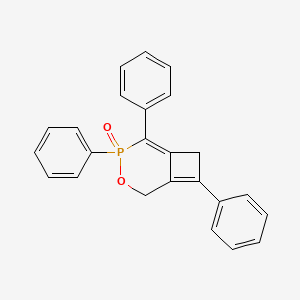
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)
